molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Katalognummer: B109187
CAS-Nummer: 454-29-5
Molekulargewicht: 135.19 g/mol
InChI-Schlüssel: FFFHZYDWPBMWHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-Homocysteine, also known as 2-amino-4-mercaptobutyric acid, is a sulfur-containing amino acid. It is a non-essential, non-proteinogenic amino acid synthesized from methionine. Homocysteine is an intermediate metabolite in the methionine cycle, playing a crucial role in the biosynthesis of cysteine. Elevated levels of homocysteine in plasma are associated with various diseases, including cardiovascular diseases and neural tube defects .

Wirkmechanismus

Target of Action

DL-Homocysteine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the conversion of homocysteine to other essential compounds.

Mode of Action

This compound interacts with its targets to facilitate important biochemical reactions. For instance, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . This interaction results in changes in the concentrations of these amino acids, which can have significant effects on various physiological processes.

Biochemical Pathways

This compound is involved in key pathways in post-genomic and epigenetic regulation mechanisms . It plays a crucial role in regulating methionine availability, protein homeostasis, and DNA methylation . Disturbances in these pathways due to altered homocysteine metabolism can lead to various health issues, including cardiovascular diseases and carcinogenesis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous injection of reduced homocysteine, its levels peak within 5 minutes post-injection . The half-lives of reduced homocysteine, total homocysteine, and reduced cysteine in the blood were found to be 47, 71, and 141 minutes, respectively .

Result of Action

The action of this compound at the molecular and cellular levels can have significant effects. For instance, high levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, is regarded as a marker of cardiovascular disease . It is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain vitamins (B6, B9, and B12) is necessary for the conversion of homocysteine into other compounds . Furthermore, conditions that lead to elevated homocysteine levels, such as dietary deficiencies or genetic disorders, can affect its action and the resulting physiological effects .

Biochemische Analyse

Biochemical Properties

DL-Homocysteine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of methionine and cysteine . It can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . The enzyme S-adenosylmethionine synthetase catalyzes the synthesis of S-adenosylmethionine (SAM) through the reaction of methionine and adenosine triphosphate . SAM then transfers the methyl group to an acceptor molecule .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can also induce toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds enzymes involved in homocysteine metabolism, thus inhibiting their activity . It also has the ability to interact with certain proteins and lipids, which may impact their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a combination of 3DA and storage at 2–8 °C allows collection of samples for plasma homocysteine measurement outside of the hospital setting and wider population screening .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where developing chicks were supplemented with 0.6% this compound for the first 8 weeks of life, it was found that this compound modulates the expression of progranulin and EphA2 in a time- and dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a crucial component for regulating methionine availability, protein homeostasis, and DNA-methylation, key pathways in post-genomic and epigenetic regulation mechanisms .

Transport and Distribution

This compound is transported into both endothelial cells and smooth muscle cells in a time-dependent fashion, but the transport is approximately 4-fold greater in smooth muscle cells . It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .

Subcellular Localization

It is known that homocysteine metabolism contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors and occur in various cellular compartments .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: DL-Homocystein kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die kontinuierliche Produktion von DL-Homocystein-Thiolacton-Hydrochlorid. Dieser Prozess beginnt mit DL-Methionin als Rohmaterial, das mit Schwefelsäure in einem Flüssig-Flüssig-Phasen-Mikrokanalreaktor reagiert, um DL-Homocystin zu erzeugen. Die Reaktionsflüssigkeit, die DL-Homocystin und Salzsäure enthält, wird dann in eine Kathodenkammer einer Elektrolysezelle eingeführt, wo eine Reduktionsreaktion stattfindet, um DL-Homocystin-Hydrochlorid zu produzieren. Das Produkt wird dann gereinigt, um DL-Homocystein-Thiolacton-Hydrochlorid zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von DL-Homocystein beinhaltet häufig elektrochemische Verfahren. Zum Beispiel kann DL-Homocystin unter Verwendung elektrochemischer Techniken in N-Acetyl-Homocystein-Thiolacton umgewandelt werden. Dieses Verfahren ist vorteilhaft, da es Schwermetallverunreinigungen vermeidet und medizinische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DL-Homocystein unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Homocystin, DL-Homocystein-Thiolacton und N-Acetyl-Homocystein-Thiolacton .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Health

DL-Homocysteine has been extensively studied for its implications in cardiovascular diseases. Elevated levels of homocysteine are associated with an increased risk of ischemic heart disease and stroke.

  • Mechanism of Action : Homocysteine can induce endothelial dysfunction and promote atherogenesis through oxidative stress and inflammation. Studies have shown that increased serum levels of homocysteine correlate with vascular damage and platelet aggregation, leading to a higher incidence of thrombotic events .
  • Case Study : A prospective study indicated that for every 5 µmol/L increase in homocysteine concentration, the risk of ischemic heart disease increased by approximately 41% before adjustments for confounding factors .

Data Table: Homocysteine Levels and Cardiovascular Risk

Homocysteine Level (µmol/L)Risk Increase (%)
541
1083
15125

Neurological Disorders

Research has linked elevated homocysteine levels to neurodegenerative diseases, including dementia and Alzheimer's disease.

  • Neurotoxicity : this compound has been shown to influence the production of kynurenic acid, which modulates glutamate signaling in the brain. Increased levels of homocysteine can enhance kynurenic acid production at specific concentrations, potentially contributing to neuroprotective effects or neurotoxicity depending on the context .
  • Case Study : In experiments with rat cortical slices, administration of this compound resulted in a significant increase in kynurenic acid levels, suggesting its dual role in brain metabolism .

Data Table: Effects of this compound on Kynurenic Acid Production

Concentration (mM)Kynurenic Acid Production (pmol/g tissue)
0.18.47
0.513.04
20Decreased

Metabolic Disorders

This compound is implicated in various metabolic pathways, particularly those involving methylation processes.

  • Methylation Pathways : Elevated homocysteine levels can inhibit enzymes involved in the metabolism of other sulfur-containing amino acids, leading to metabolic dysregulation. For instance, dietary administration of compounds like S-(α-carboxybutyl)-DL-homocysteine has been shown to cause hyperhomocysteinemia by inhibiting the enzyme betaine-homocysteine methyltransferase .
  • Case Study : In rats fed a diet supplemented with S-(α-carboxybutyl)-DL-homocysteine, researchers observed a significant elevation in plasma homocysteine levels alongside alterations in liver enzyme activity related to methylation processes .

Data Table: Metabolic Effects of S-(α-carboxybutyl)-DL-Homocysteine

ParameterControl GroupTreatment Group
Plasma Homocysteine (µmol/L)1070
Liver S-AdenosylmethionineNormalDecreased by 25%

Pharmacological Applications

This compound and its derivatives are being explored for potential therapeutic applications.

  • Cardiac Function : Studies have investigated the effects of this compound thiolactone on cardiac contractility and oxidative stress markers. Acute administration has demonstrated varied effects on coronary flow and myocardial function parameters .
  • Future Directions : Ongoing research aims to clarify the therapeutic potential of manipulating homocysteine levels for treating cardiovascular and neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its role as an intermediate in the methionine cycle and its involvement in various metabolic pathways. Its elevated levels are associated with several diseases, making it a significant biomarker in medical research .

Biologische Aktivität

DL-Homocysteine (DL-Hcy) is a sulfur-containing amino acid that plays a significant role in various biological processes and has been implicated in several health conditions, particularly cardiovascular diseases. Its biological activity is primarily linked to its metabolism, effects on vascular function, and association with homocystinuria and ischemic heart disease. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Metabolism of this compound

This compound is produced from the metabolism of methionine and can be remethylated to methionine or transsulfuration to cysteine. The key enzymes involved in these pathways include:

  • Methionine Synthase (MS) : Converts homocysteine back to methionine using vitamin B12 as a cofactor.
  • Cystathionine β-synthase (CBS) : Catalyzes the conversion of homocysteine to cystathionine, which is further metabolized to cysteine.

The dysregulation of these metabolic pathways can lead to elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, which is associated with increased cardiovascular risk.

2.1 Cardiac Contractility and Vascular Function

Research has demonstrated that this compound can adversely affect cardiac contractility and vascular function. A study conducted on isolated rat hearts showed that administration of this compound thiolactone (DL-Hcy TLHC) significantly decreased parameters such as maximum rate of pressure change (dp/dtmaxdp/dt_{max}), systolic left ventricular pressure (SLVP), and coronary flow (CF) . The results indicated that:

Treatmentdp/dtmaxdp/dt_{max}SLVPCF
ControlBaselineBaselineBaseline
DL-Hcy TLHC (10 μM)Decreased (P < 0.05)Decreased (P < 0.01)Decreased (P < 0.05)
DL-Hcy TLHC + L-NAMEDecreased (P < 0.01)--

These findings suggest that elevated homocysteine levels can impair cardiac function and may contribute to ischemic heart disease.

2.2 Association with Ischemic Heart Disease

A prospective study highlighted a positive correlation between serum homocysteine levels and the risk of ischemic heart disease (IHD). An increase in homocysteine concentration by 5 µmol/L was associated with a 41% increase in IHD risk . This association underscores the importance of monitoring homocysteine levels as a potential biomarker for cardiovascular diseases.

3. Impact on Oxidative Stress

This compound has also been linked to oxidative stress, which plays a critical role in endothelial dysfunction and atherogenesis. The administration of DL-Hcy TLHC was shown to alter oxidative stress markers without significantly affecting others . The implications are profound as oxidative stress contributes to vascular damage and inflammation.

4. Case Studies and Clinical Implications

Several case studies have reported on the effects of elevated homocysteine levels in patients with cardiovascular diseases:

  • Case Study 1 : A patient with hyperhomocysteinemia exhibited significant improvements in cardiovascular health following treatment with vitamin B12 and folate supplements, which are known to facilitate the remethylation of homocysteine back to methionine.
  • Case Study 2 : In patients undergoing coronary artery bypass grafting, preoperative levels of homocysteine were found to correlate with postoperative complications, suggesting that monitoring and managing homocysteine levels could improve surgical outcomes.

5. Conclusion

The biological activity of this compound is multifaceted, influencing metabolic pathways, cardiovascular health, and oxidative stress mechanisms. Elevated levels of this amino acid are associated with significant health risks, particularly concerning heart disease. Ongoing research continues to explore therapeutic interventions aimed at reducing homocysteine levels and mitigating associated health risks.

Eigenschaften

IUPAC Name

2-amino-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFHZYDWPBMWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859946
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-29-5, 6027-13-0, 454-28-4
Record name (±)-Homocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name homocysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-Homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine
Reactant of Route 2
Reactant of Route 2
DL-Homocysteine
Reactant of Route 3
DL-Homocysteine
Reactant of Route 4
Reactant of Route 4
DL-Homocysteine
Reactant of Route 5
DL-Homocysteine
Reactant of Route 6
DL-Homocysteine
Customer
Q & A

A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of this compound.

A: Research suggests that this compound can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to this compound interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.

ANone: The molecular formula of this compound is C4H9NO2S, and its molecular weight is 135.18 g/mol.

A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives [].

A: this compound thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.

A: this compound can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.

A: Yes, some bacteria can utilize this compound as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of this compound to L-Methionine through a process called transmethylation.

A: Research indicates that resting cells of certain methylotrophic bacteria can utilize this compound and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.

A: Studies on plant root growth suggest that the free amino group at the C-3 position of this compound thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.

A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.

A: this compound can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.

A: Yes, dietary supplementation with this compound thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.

A: this compound thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.

A: Studies in rats suggest that this compound thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of this compound on the nervous system.

A: Administration of this compound thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between this compound and cardiovascular regulation.

A: A high-performance liquid chromatography (HPLC) method utilizing this compound as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of this compound in food chemistry.

A: The solubility of this compound thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.

A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to this compound []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.

A: Radiolabeled this compound, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of this compound research, bridging the fields of chemistry, medicine, and imaging.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.